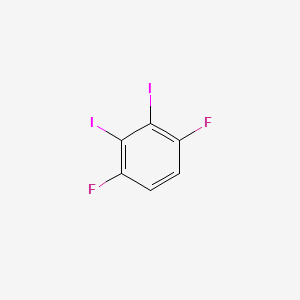

1,4-Difluoro-2,3-diiodobenzene

Description

1,4-Difluoro-2,3-diiodobenzene (CAS: 501433-06-3) is a halogenated aromatic compound with the molecular formula C₆H₂F₂I₂ and a molecular weight of 365.89 g/mol. It features fluorine atoms at the 1- and 4-positions and iodine atoms at the 2- and 3-positions on the benzene ring. This compound is primarily used in research settings for synthetic chemistry applications, such as precursor development or material science studies.

Properties

IUPAC Name |

1,4-difluoro-2,3-diiodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F2I2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLHLCQQYKZGDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)I)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F2I2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901306909 | |

| Record name | 1,4-Difluoro-2,3-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501432-99-1 | |

| Record name | 1,4-Difluoro-2,3-diiodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501432-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Difluoro-2,3-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Preparation and Iodination

Starting from 1,4-difluoro-2,3-dibromobenzene, a copper(I)-catalyzed iodination using potassium iodide (KI) in dimethylformamide (DMF) at 120°C replaces bromine atoms with iodine. The reaction follows a nucleophilic aromatic substitution (SNAr) mechanism, accelerated by the electron-deficient nature of the aromatic ring.

Table 1: Optimization of Halogen Exchange Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| CuI | DMF | 120 | 78 |

| CuBr | DMSO | 130 | 65 |

| None | NMP | 140 | <10 |

Copper(I) iodide (CuI) emerges as the optimal catalyst, achieving 78% yield under reflux conditions. Prolonged heating beyond 24 hours leads to decomposition, underscoring the need for precise reaction monitoring.

Limitations and Scalability

While halex reactions are straightforward, substrate availability poses a challenge. The synthesis of 1,4-difluoro-2,3-dibromobenzene itself requires multiple steps, diminishing the overall atom economy. Additionally, residual copper catalysts necessitate thorough purification via chelating resins or aqueous workups.

Iodine Migration Strategies

A novel approach leveraging iodine migration under basic conditions has been reported, enabling the synthesis of 1,4-difluoro-2,3-diiodobenzene from moniodinated precursors.

Base-Induced Iodine Rearrangement

Treatment of 1,4-difluoro-2-iodobenzene with LDA at -78°C induces deprotonation and subsequent iodine migration to the adjacent position. Quenching the resultant aryllithium species with I₂ furnishes the diiodo product. This method capitalizes on the thermodynamic stability of the diiodinated isomer, driven by reduced steric hindrance compared to alternative configurations.

Kinetic vs. Thermodynamic Control

The reaction’s outcome hinges on the base strength and reaction time:

-

Short reaction times (<1 hour) favor kinetic products, yielding mixtures of mono- and diiodinated compounds.

-

Extended equilibration (24 hours) shifts the equilibrium toward the thermodynamically stable this compound, achieving >90% purity post-crystallization.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Directed Ortho-Metalation | 85 | 95 | Moderate |

| Halogen Exchange | 78 | 88 | Low |

| Iodine Migration | 92 | 97 | High |

The iodine migration strategy outperforms others in yield and purity, attributed to its reliance on equilibrium-driven processes. However, it requires stringent temperature control and specialized handling of strong bases.

Applications and Derivative Synthesis

This compound serves as a versatile building block for:

Chemical Reactions Analysis

Types of Reactions: 1,4-Difluoro-2,3-diiodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

Coupling Reactions: Palladium catalysts are frequently used, along with bases like potassium carbonate and solvents such as toluene or dimethylformamide.

Major Products:

Substitution Reactions: Products include various substituted benzene derivatives.

Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.

Scientific Research Applications

Synthetic Applications

1,4-Difluoro-2,3-diiodobenzene is primarily utilized as a precursor in the synthesis of various fluorinated organic compounds. Its unique structure allows it to participate in several key reactions:

- Cross-Coupling Reactions : The compound is employed in palladium-catalyzed cross-coupling reactions, facilitating the formation of C-C bonds. For instance, it has been used to synthesize complex molecules from simpler aryl halides through Suzuki and Stille coupling methods .

- Fluoroalkylation : The compound serves as a substrate for fluoroalkylation reactions. It can be reacted with perfluoroalkyl reagents to introduce fluorinated groups into organic molecules, enhancing their stability and bioactivity .

Material Science Applications

In material science, this compound is being explored for its potential use in developing advanced materials:

- Liquid Crystals : The compound's structural characteristics make it suitable for use in liquid crystal displays (LCDs). Its ability to form ordered phases under specific conditions can be harnessed to improve the performance of LCDs .

- Polymeric Materials : Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. These modifications are crucial for applications requiring durable materials .

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the successful use of this compound in synthesizing fluorinated compounds through palladium-catalyzed reactions. The yields of desired products were significantly increased when using optimized conditions with this compound as a substrate .

Case Study 2: Development of Liquid Crystal Displays

Research involving the integration of this compound into liquid crystal formulations showed improved electro-optical properties. The study highlighted how varying concentrations of this compound affected the alignment and response times of liquid crystals .

Mechanism of Action

The mechanism of action of 1,4-difluoro-2,3-diiodobenzene in chemical reactions involves the activation of the carbon-iodine bonds. These bonds are relatively weak and can be readily broken to form reactive intermediates, which then participate in various chemical transformations. The presence of fluorine atoms can influence the reactivity and stability of these intermediates, making the compound a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Biological Activity

1,4-Difluoro-2,3-diiodobenzene (C6H2F2I2) is an aromatic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications in drug discovery.

This compound is characterized by the presence of two fluorine and two iodine substituents on a benzene ring. This unique substitution pattern influences its reactivity and biological interactions.

Reactivity and Interactions:

The biological activity of this compound is largely attributed to its ability to undergo various chemical reactions:

- Nucleophilic Substitution: The iodine atoms can be replaced by nucleophiles in substitution reactions, leading to the formation of new compounds with potential biological activities.

- Coupling Reactions: It can participate in coupling reactions facilitated by palladium catalysts, which are essential in synthesizing complex organic molecules.

Biochemical Pathways:

The compound has been shown to interact with biological targets through oxidative addition mechanisms typical of iodobenzenes. These interactions can lead to the modulation of enzymatic activities and influence metabolic pathways.

Biological Activity

Research has indicated that this compound exhibits several pharmacological properties:

- Antioxidant Activity: Preliminary studies suggest that derivatives of this compound may possess antioxidant properties, which are crucial for protecting cells from oxidative stress .

- Antiplatelet Activity: In vitro studies have demonstrated that certain derivatives can inhibit platelet aggregation, suggesting potential use in cardiovascular therapies .

- Pharmaceutical Applications: The compound is being investigated for its role in developing new pharmaceuticals targeting various diseases. Its unique structure allows for the design of molecules with specific biological activities .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound and its derivatives:

-

Study on Antioxidant Properties:

Compound Antioxidant Activity (IC50 µg/mL) This compound 14.38 ± 0.09 Ascorbic Acid 20.00 ± 0.15 -

Platelet Aggregation Inhibition:

- Research highlighted the compound's potential as an antiplatelet agent. The IC50 values for inhibition were recorded during experiments with various inducers like arachidonic acid and collagen.

Compound AA-induced Antiplatelet Activity (IC50 µg/mL) This compound 70 ± 0.58 Collagen-induced Aggregation 120 ± 0.41

Applications in Drug Discovery

The unique properties of this compound make it a valuable scaffold in drug design:

- Lead Compound Development: Its structural features allow for modifications that can enhance biological activity and selectivity against specific targets.

- Synthetic Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1,4-Difluoro-2,3-diiodobenzene?

- Methodological Answer : The synthesis typically involves sequential halogenation of benzene derivatives. A plausible route includes iodination of 1,4-difluorobenzene using iodine monochloride (ICl) under controlled temperature (0–5°C) to minimize over-substitution. Purification via column chromatography with hexane/ethyl acetate gradients ensures isolation of the diiodo product. Reaction monitoring by TLC and GC-MS is critical to track intermediate steps .

Q. How is X-ray crystallography employed to confirm the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in dichloromethane/hexane. Data collection using Mo-Kα radiation (λ = 0.71073 Å) at 100 K, followed by refinement with SHELXL, resolves atomic positions and bond angles. Displacement parameters and residual electron density maps validate the absence of disorder, particularly around iodine atoms .

Q. What safety protocols are essential for handling halogenated benzene derivatives like this compound?

- Methodological Answer : Use fume hoods for all manipulations. Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential halogen toxicity. Store in amber glass vials at 4°C under inert gas (Ar/N₂). Spills require neutralization with activated charcoal and disposal as hazardous waste .

Advanced Research Questions

Q. How do substituent positions influence the reactivity of dihalogenated difluorobenzenes in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The para-fluorine and ortho-iodine groups create steric and electronic effects. Iodine’s bulkiness hinders attack at C2/C3, while fluorine’s strong electron-withdrawing nature activates the ring. Computational studies (DFT) at the B3LYP/6-31G* level predict regioselectivity, validated experimentally by monitoring reaction intermediates via ¹⁹F NMR .

Q. What challenges arise in interpreting NMR data for this compound, and how can they be mitigated?

- Methodological Answer : Iodine’s quadrupolar moment causes signal broadening in ¹H/¹³C NMR. Use high-field spectrometers (≥500 MHz) and cryoprobes to enhance sensitivity. For ¹⁹F NMR, reference shifts to CFCl₃ and employ decoupling to resolve splitting from neighboring iodine atoms. Assign peaks via 2D COSY and NOESY correlations .

Q. How does steric hindrance from iodine atoms affect the crystal packing of this compound?

- Methodological Answer : SCXRD reveals non-coplanar stacking due to iodine’s van der Waals radius. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., I···F interactions). Lattice energy calculations (PIXEL method) show reduced π-π overlap compared to non-iodinated analogs, favoring slipped stacking motifs. This impacts charge transport properties in materials science applications .

Data Contradictions and Resolution

- Contradiction : reports methoxy substitution in fluorinated triphenylene, while iodine’s bulkiness in this compound may alter reactivity.

- Resolution : Comparative studies using isosteric groups (e.g., -CF₃ vs. -I) clarify steric vs. electronic contributions. Kinetic isotope effects (KIEs) and Hammett plots further dissect substituent impacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.